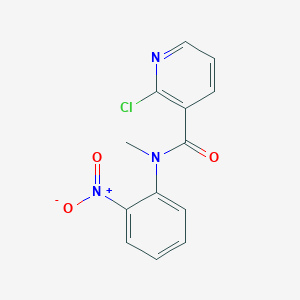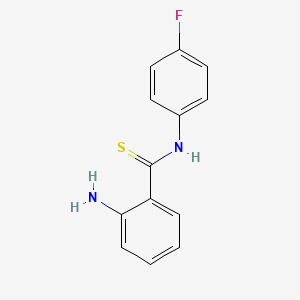
1,1'-Biphenyl, 4-bromo-4'-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and a tert-butoxy group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- typically involves the bromination of biphenyl followed by the introduction of the tert-butoxy group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromobiphenyl is then reacted with tert-butyl alcohol in the presence of an acid catalyst to introduce the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: The bromine atom can be reduced to form biphenyl or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 4-bromo-: Lacks the tert-butoxy group, making it less sterically hindered and potentially less reactive.
1,1’-Biphenyl, 4-bromo-4’-methyl-: Contains a methyl group instead of a tert-butoxy group, leading to different chemical properties and reactivity.
4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group instead of a tert-butoxy group, which can significantly alter its chemical behavior and applications.
Uniqueness
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is unique due to the presence of both a bromine atom and a tert-butoxy group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
498579-54-7 |
|---|---|
Molekularformel |
C16H17BrO |
Molekulargewicht |
305.21 g/mol |
IUPAC-Name |
1-bromo-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]benzene |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)18-15-10-6-13(7-11-15)12-4-8-14(17)9-5-12/h4-11H,1-3H3 |
InChI-Schlüssel |
DNBJASKEWWYZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)


![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)

![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)

